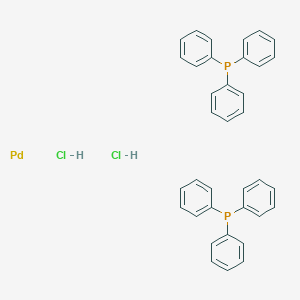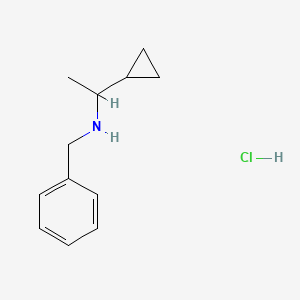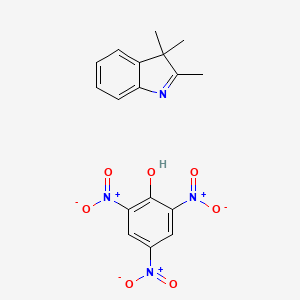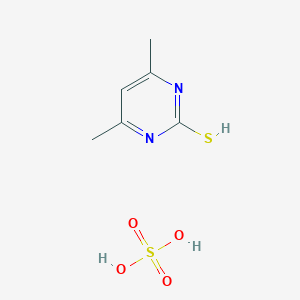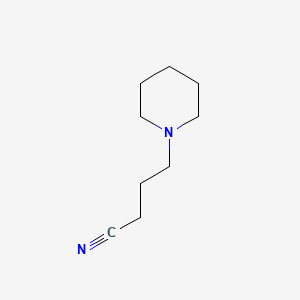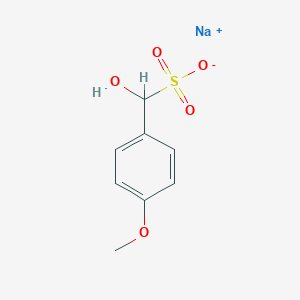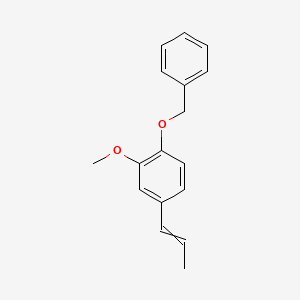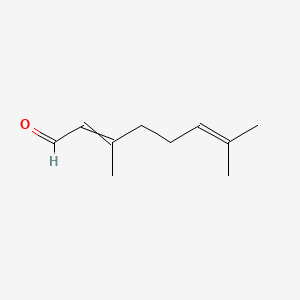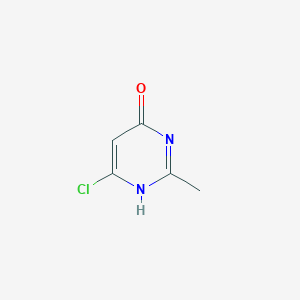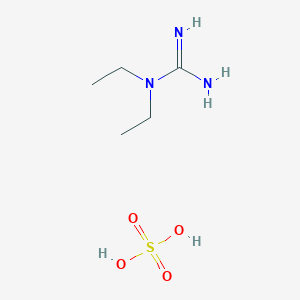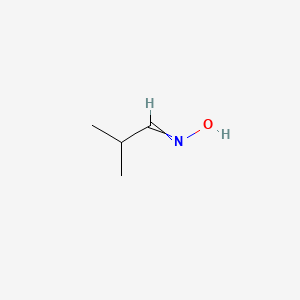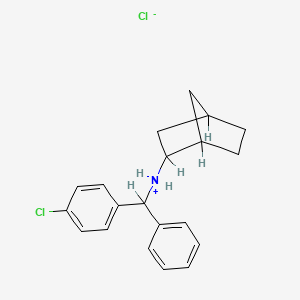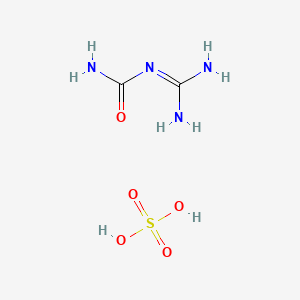![molecular formula C7H20N4O4S B7798228 (C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nintedanib . Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . It is a competitive inhibitor that targets multiple receptor tyrosine kinases and non-receptor tyrosine kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Nintedanib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nintedanib undergoes various types of chemical reactions, including:
Oxidation: Nintedanib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Nintedanib.
Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated products.
Aplicaciones Científicas De Investigación
Nintedanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in disease mechanisms.
Industry: Employed in the development of new therapeutic agents and as a reference compound in pharmaceutical research.
Mecanismo De Acción
Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases . These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By blocking these kinases, Nintedanib disrupts the signaling pathways that contribute to the progression of diseases such as cancer and fibrosis.
Comparación Con Compuestos Similares
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis.
Imatinib: A kinase inhibitor used to treat certain types of cancer.
Gefitinib: A kinase inhibitor used to treat non-small cell lung cancer.
Uniqueness
Nintedanib is unique in its ability to target multiple kinases simultaneously, making it effective against a broader range of diseases compared to other kinase inhibitors that may target only one or a few kinases .
Propiedades
IUPAC Name |
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCZRJBOPAEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate](/img/structure/B7798155.png)
